
Daunorubicin 4'-O-alpha-D-Glucoside Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt is a derivative of daunorubicin, an anthracycline antibiotic commonly used in chemotherapy. This compound is known for its potent antineoplastic properties, making it a valuable agent in the treatment of various cancers, particularly leukemias .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt involves the glycosylation of daunorubicin with alpha-D-glucose. This reaction typically requires the presence of a suitable catalyst and specific reaction conditions to ensure the selective formation of the glucoside bond .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the anthracycline ring structure.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various daunorubicin derivatives, each with unique properties and potential therapeutic applications .
Scientific Research Applications
Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of glycosylation reactions and anthracycline chemistry.
Biology: Employed in research on cellular uptake and metabolism of glycosylated anthracyclines.
Medicine: Investigated for its potential to enhance the efficacy and reduce the toxicity of daunorubicin in cancer therapy.
Industry: Utilized in the development of new drug formulations and delivery systems
Mechanism of Action
The mechanism of action of Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt involves intercalation into DNA, thereby inhibiting the function of topoisomerase II. This enzyme is crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, leading to the inhibition of cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Epirubicin: A derivative of doxorubicin with altered side effect profiles.
Idarubicin: Known for its increased lipophilicity and enhanced cellular uptake compared to daunorubicin.
Uniqueness
Daunorubicin 4’-O-alpha-D-Glucoside Sodium Salt is unique due to its glycosylated structure, which can influence its solubility, stability, and cellular uptake. This modification can potentially enhance its therapeutic index by improving efficacy and reducing toxicity .
Properties
Molecular Formula |
C33H36NNaO16 |
|---|---|
Molecular Weight |
725.6 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-[(2S,3R,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-4-amino-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C33H37NO16.Na/c1-10-29(49-32-28(42)26(40)27(41)30(50-32)31(43)44)14(34)7-17(47-10)48-16-9-33(45,11(2)35)8-13-19(16)25(39)21-20(23(13)37)22(36)12-5-4-6-15(46-3)18(12)24(21)38;/h4-6,10,14,16-17,26-30,32,37,39-42,45H,7-9,34H2,1-3H3,(H,43,44);/q;+1/p-1/t10-,14?,16-,17-,26-,27-,28+,29-,30-,32-,33-;/m0./s1 |
InChI Key |
FQBAAAVFQVWSFI-PDWDBXBWSA-M |
Isomeric SMILES |
C[C@H]1[C@@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC6C(C(C(C(O6)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
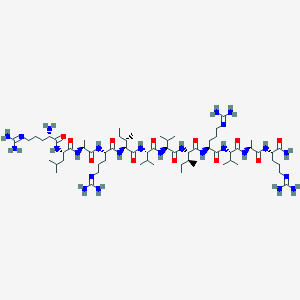
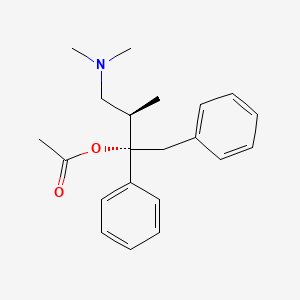
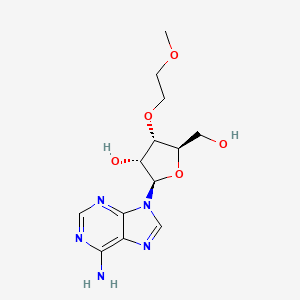

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)
![6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine](/img/structure/B13423761.png)
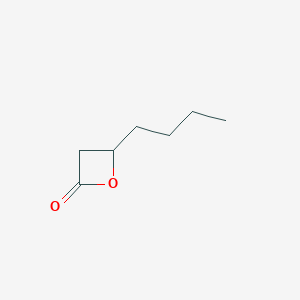
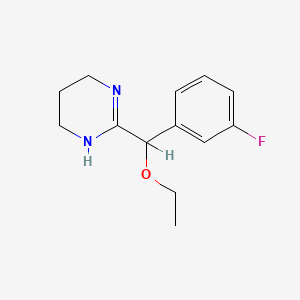
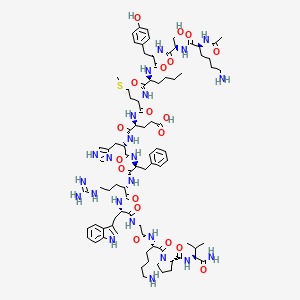
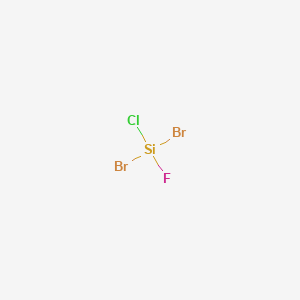

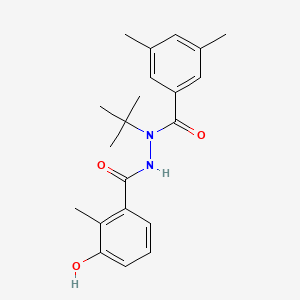
![6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)
